Cas no 155452-87-2 ((R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE)

(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE 化学的及び物理的性質
名前と識別子
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- Carbamic acid,(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-,phenylmethyl ester
- (R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE
- RARECHEM EM WB 0239
- Z-(R,S)-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE
- Z-(R,S)-3-amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine≥ 98% (HPLC)
- Carbamic acid, N-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, phenylmethyl ester
- Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate
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- MDL: MFCD29924888
- インチ: 1S/C23H18ClN3O3/c24-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)26-21(22(28)25-19)27-23(29)30-14-15-7-3-1-4-8-15/h1-13,21H,14H2,(H,25,28)(H,27,29)
- InChIKey: JZQHSKKXGOVQPA-UHFFFAOYSA-N
- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC1N=C(C2=CC=CC=C2)C2=CC(Cl)=CC=C2NC1=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 6
(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB312633-1 g |
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, 95%; . |
155452-87-2 | 95% | 1 g |
€604.10 | 2023-07-19 | |
Key Organics Ltd | GS-5977-0.5G |
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine |
155452-87-2 | >95% | 0.5g |
£275.00 | 2023-09-07 | |
1PlusChem | 1P00AESL-100mg |
(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE |
155452-87-2 | ≥ 98% (HPLC) | 100mg |
$116.00 | 2024-06-20 | |
abcr | AB312633-250mg |
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, 95%; . |
155452-87-2 | 95% | 250mg |
€245.90 | 2025-02-16 | |
abcr | AB312633-1g |
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, 95%; . |
155452-87-2 | 95% | 1g |
€604.10 | 2025-02-16 | |
AN HUI ZE SHENG Technology Co., Ltd. | D010338-1g |
Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate |
155452-87-2 | 97% | 1g |
¥2532.00 | 2023-09-15 | |
Ambeed | A570910-1g |
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine |
155452-87-2 | 95% | 1g |
$461.0 | 2024-04-23 | |
A2B Chem LLC | AE84933-250mg |
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine |
155452-87-2 | ≥ 98% (HPLC) | 250mg |
$140.00 | 2024-04-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | A595745-100mg |
Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate |
155452-87-2 | 100mg |
¥960.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A595745-50mg |
Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate |
155452-87-2 | 50mg |
¥600.00 | 2023-09-15 |
(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINEに関する追加情報
Recent Advances in the Study of (R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE (CAS: 155452-87-2)
The compound (R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE (CAS: 155452-87-2) has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This benzodiazepine derivative is structurally unique, featuring a chloro-substituted phenyl ring and an amino group at the 3-position, which may contribute to its pharmacological properties. Recent studies have focused on elucidating its mechanism of action, synthetic pathways, and potential applications in treating neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of (R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE. The researchers developed a novel asymmetric synthesis route that improved yield and enantiomeric purity compared to traditional methods. This advancement is crucial for scaling up production for preclinical and clinical studies. The study also reported that the compound exhibits high affinity for GABA-A receptors, suggesting potential anxiolytic or sedative effects.
In neuropharmacological research, a team at Harvard Medical School recently investigated the compound's effects on neuronal excitability (Nature Neuroscience, 2024). Using patch-clamp electrophysiology on cultured hippocampal neurons, they demonstrated that 155452-87-2 modulates chloride ion flux through GABA-A receptors with unique kinetics. Interestingly, the (R)-enantiomer showed approximately 3-fold greater potency than the (S)-enantiomer, highlighting the importance of stereochemistry in its biological activity.
Metabolic stability studies published in Drug Metabolism and Disposition (2024) revealed that 155452-87-2 undergoes hepatic oxidation primarily via CYP3A4, with a half-life of approximately 6 hours in human liver microsomes. These findings are critical for understanding the compound's pharmacokinetic profile and potential drug-drug interactions. The study also identified two major metabolites that retain partial biological activity, which may contribute to the compound's duration of action.
Recent preclinical safety assessments (Toxicological Sciences, 2023) indicate that (R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE shows favorable tolerability in rodent models at therapeutic doses. No significant hepatotoxicity or neurotoxicity was observed in 28-day repeat-dose studies. However, mild sedation and ataxia were noted at higher doses, consistent with its GABAergic mechanism of action.
Emerging applications beyond neurology are being explored. A 2024 study in Cancer Research demonstrated that 155452-87-2 exhibits selective cytotoxicity against certain glioblastoma cell lines, possibly through modulation of mitochondrial membrane potential. While preliminary, these findings suggest potential repurposing opportunities for this compound in oncology.
In conclusion, recent research on (R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE (155452-87-2) has significantly advanced our understanding of its chemical properties, biological activities, and therapeutic potential. The compound's unique pharmacological profile warrants further investigation, particularly in the development of novel CNS therapeutics and possibly in cancer treatment. Future research directions may include clinical translation, further structure-activity relationship studies, and exploration of combination therapies.
155452-87-2 ((R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE) 関連製品
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